molecular formula C26H41NO2 B1155414 Buxbodine B CAS No. 390362-51-3

Buxbodine B

Cat. No.: B1155414
CAS No.: 390362-51-3
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Buxbodine B is a complex organic molecule with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. The synthetic route may start with simpler precursors that undergo cyclization reactions to form the pentacyclic structure. Key steps often include:

    Cyclization Reactions: Formation of the pentacyclic core through intramolecular cyclization.

    Functional Group Introduction: Addition of the dimethylaminoethyl and hydroxy groups through nucleophilic substitution and reduction reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include:

    Catalysis: Using catalysts to improve reaction efficiency and yield.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to a hydroxy group.

    Substitution: Nucleophilic substitution reactions involving the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of a ketone would regenerate the hydroxy group.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Buxbodine B: Similar in structure but with different functional groups.

    Other Pentacyclic Compounds: Compounds with similar pentacyclic cores but varying substituents.

Uniqueness

This compound is unique due to its specific arrangement of chiral centers and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1S,3S,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41NO2/c1-16(27(6)7)21-17(28)14-24(5)19-9-8-18-22(2,3)20(29)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h10-11,16-19,21,28H,8-9,12-15H2,1-7H3/t16-,17-,18-,19-,21-,23+,24-,25+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZQZWQHKWTQRO-YKKKOGGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)C=CC(=O)C5(C)C)C)C)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1[C@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)C=CC(=O)C5(C)C)C)C)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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